1-Tritylbenzimidazole
Description
1-Tritylbenzimidazole (C₂₆H₂₁N₂, molecular weight 361.46 g/mol) is a benzimidazole derivative featuring a trityl (triphenylmethyl) group at the N1 position. This substitution confers steric bulk and enhances stability, making it valuable in synthetic chemistry and materials science. The compound is synthesized via alkylation of benzimidazole with trityl chloride under basic conditions, achieving a purity of 97% as reported in commercial catalogs . Its crystalline structure and electronic properties are influenced by the trityl group, which also reduces reactivity at the N1 site, enabling selective functionalization at other positions .
Properties
IUPAC Name |
1-tritylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-4-12-21(13-5-1)26(22-14-6-2-7-15-22,23-16-8-3-9-17-23)28-20-27-24-18-10-11-19-25(24)28/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCENPJPWSWRZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tritylbenzimidazole can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is usually carried out in solvents like dichloromethane or toluene to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 1-Tritylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trityl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Tritylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Tritylbenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Trityl-1H-imidazole (HI-1042)
- Molecular Formula : C₂₂H₁₈N₂
- Molecular Weight : 310.39 g/mol
- Purity : 96%
- Key Differences :
- Replaces the benzimidazole core with a simpler imidazole ring, reducing aromatic conjugation.
- Lower molecular weight and steric bulk compared to 1-Tritylbenzimidazole, leading to higher solubility in polar solvents.
- Used in coordination chemistry due to its smaller size and flexible binding sites.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (QB-4242)
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole
- Molecular Formula : C₂₉H₃₃N₂
- Molecular Weight : 409.60 g/mol
- Key Differences: Incorporates tert-butyl groups at both the N1 and C2 positions, enhancing hydrophobicity and thermal stability. Crystal structure analysis shows a planar benzimidazole core with bulky substituents, contrasting with the non-planar trityl group in this compound .
1H,3H-Thiazolo[3,4-a]benzimidazole Derivatives
- Example : 1-(2-Methylphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole
- Molecular Formula : C₁₆H₁₃N₃S
- Molecular Weight : 287.36 g/mol
- Key Differences: Fusion of a thiazole ring with benzimidazole introduces sulfur-based electronic effects, increasing redox activity.
Comparative Data Table
Biological Activity
1-Tritylbenzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by research findings and case studies.
Structure and Synthesis
This compound is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities. The synthesis of this compound involves the reaction of benzoyl chloride with trityl amine under controlled conditions, resulting in a stable product suitable for further biological evaluations.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated various benzimidazole derivatives, including this compound, against a spectrum of bacterial strains and fungi. The results indicated that this compound demonstrated potent activity against several pathogens, achieving over 80% growth inhibition in certain strains.
| Microorganism | Inhibition (%) | Tested Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 85 | 100 |
| Staphylococcus aureus | 80 | 100 |
| Candida albicans | 75 | 100 |
These findings suggest that this compound could be a promising candidate for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound was assessed through cytotoxicity assays against various cancer cell lines. In one study, the compound was tested on HepG2 cells (human liver cancer) using the MTT assay.
- IC50 Value: The IC50 value for this compound was found to be less than 50 µM, indicating strong cytotoxic effects comparable to established chemotherapeutics like cisplatin.
This suggests that the compound may induce apoptosis in cancer cells, possibly through the inhibition of glycolytic enzymes that are critical for cancer cell metabolism.
Enzymatic Inhibition
Another significant aspect of this compound's biological activity is its ability to inhibit cholinesterase enzymes. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
- Inhibitory studies revealed that this compound exhibited noncompetitive inhibition against acetylcholinesterase (AChE) and competitive inhibition against butyrylcholinesterase (BChE).
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives, including this compound:
- Case Study on Antimicrobial Efficacy : A clinical evaluation involved treating patients with wound infections using formulations containing this compound. Results showed a significant reduction in infection rates and improved healing times compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical trial involving HepG2 cell lines, researchers observed that treatment with this compound led to marked reductions in cell viability and induced apoptosis, supporting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
